molecular formula C12H16N2O B1455407 3-(Methylamino)-1-phenylpiperidin-2-one CAS No. 1311313-94-6

3-(Methylamino)-1-phenylpiperidin-2-one

Cat. No. B1455407
M. Wt: 204.27 g/mol
InChI Key: PVGKKAFLCYRCCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction, as well as the mechanism of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity, reactivity with other compounds, and any characteristic reactions .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

A study by Shishido et al. (2008) discovered a novel central nervous system (CNS) selective neurokinin-1 (NK(1)) receptor antagonist, which exhibited high and selective affinity for the human NK(1) receptor. This compound was synthesized using a kinetic resolution by lipase-PS as a key step, demonstrating potential applications in neurokinetic modulation (Shishido et al., 2008).

Alpha 1-Adrenoceptor Antagonists

Chern et al. (1993) synthesized a series of compounds related to 3-(Methylamino)-1-phenylpiperidin-2-one, focusing on alpha 1-adrenoceptor antagonism and antihypertensive properties. They found that certain compounds with a phenylpiperazinylmethyl side chain showed high binding affinity for alpha 1-adrenoceptors, indicating their potential as antihypertensive agents (Chern et al., 1993).

Dopamine Receptor Agonists

Enguehard-Gueiffier et al. (2006) developed compounds related to 3-(Methylamino)-1-phenylpiperidin-2-one, showing high affinities and selectivities for D4 dopamine receptors. Their research demonstrated the potential of these compounds in modulating dopamine receptors, which could have implications for neurological disorders (Enguehard-Gueiffier et al., 2006).

Vesicular Acetylcholine Transport Blockers

Marien et al. (1987) explored the use of compounds similar to 3-(Methylamino)-1-phenylpiperidin-2-one as blockers of high-affinity acetylcholine transport into cholinergic vesicles. This research opens up potential avenues for modulating cholinergic neurotransmission in various neurological conditions (Marien et al., 1987).

Aromatase-Inhibitory Activity

Moniz and Hammond (1997) investigated the impact of relocating the amino group in aminoglutethimide, leading to the synthesis of a compound related to 3-(Methylamino)-1-phenylpiperidin-2-one. This research highlighted its potential as an aromatase inhibitor, which could have applications in cancer treatment (Moniz & Hammond, 1997).

Herbicidal Activity

Gao et al. (2006) synthesized a series of compounds including 3-(Methylamino)-1-phenylpiperidin-2-one derivatives, showing potent herbicidal activity. This research demonstrates the potential agricultural applications of these compounds (Gao et al., 2006).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound .

properties

IUPAC Name

3-(methylamino)-1-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGKKAFLCYRCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-1-phenylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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